molecular formula C10H22Cl2N2 B6243283 [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride CAS No. 23495-72-9

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride

Cat. No.: B6243283
CAS No.: 23495-72-9
M. Wt: 241.2
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Description

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride is a chemical compound with a unique structure that includes a quinolizidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride typically involves the hydrogenation of quinolizidine derivatives. The process often starts with the preparation of quinolizidine, followed by the introduction of the methanamine group. The final step involves the formation of the dihydrochloride salt. The reaction conditions usually require high pressure and temperature, along with the use of catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors to ensure efficient conversion of starting materials to the desired product. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizidine N-oxide derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, fully hydrogenated quinolizidine compounds, and various substituted quinolizidine derivatives.

Scientific Research Applications

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride can be compared with other quinolizidine derivatives. Similar compounds include:

    Quinolizidine N-oxide: Known for its oxidized form and different reactivity.

    Hydrogenated quinolizidine: Fully hydrogenated derivatives with distinct chemical properties.

    Substituted quinolizidines: Compounds with various substituents on the quinolizidine core, leading to different biological activities.

The uniqueness of this compound lies in its specific structure and the presence of the methanamine group, which imparts unique chemical and biological properties.

Properties

CAS No.

23495-72-9

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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